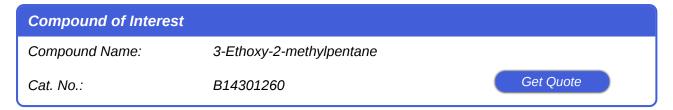


Spectroscopic Analysis of 3-Ethoxy-2methylpentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethoxy-2-methylpentane**, a key organic compound with applications in various scientific domains. This document outlines predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for clarity.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Ethoxy-2-methylpentane**. These predictions are based on established principles of NMR and MS for aliphatic ethers and similar organic molecules.

Table 1: Predicted ¹H-NMR Spectroscopic Data for 3-Ethoxy-2-methylpentane



Protons	Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration
a	0.8-0.9	Doublet	6H
b	0.8-0.9	Triplet	3H
С	1.1-1.2	Triplet	3H
d	1.3-1.5	Multiplet	2H
е	1.7-1.9	Multiplet	1H
f	3.1-3.3	Multiplet	1H
g	3.3-3.5	Quartet	2H

Table 2: Predicted ¹³C-NMR Spectroscopic Data for 3-

Ethoxy-2-methylpentane

Carbon	Chemical Shift (δ , ppm) (Predicted)	
C1	10-20	
C2	30-40	
C3	80-90	
C4	20-30	
C5	10-20	
C6 (ethoxy CH ₂)	60-70	
C7 (ethoxy CH₃)	10-20	
C2-CH₃	10-20	

Table 3: Predicted Mass Spectrometry Data for 3-Ethoxy-2-methylpentane



m/z (Predicted)	Relative Intensity	Proposed Fragment
130	Low	[M]+ (Molecular Ion)
101	Moderate	[M - C ₂ H ₅] ⁺
87	High	[M - C₃H₁]+ (α-cleavage)
73	Moderate	[M - C ₄ H ₉] ⁺
59	Moderate	[C ₂ H ₅ O=CH ₂] ⁺
45	Moderate	[C₂H₅O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra of **3-Ethoxy-2-methylpentane** for structural elucidation.

Materials:

- 3-Ethoxy-2-methylpentane sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

• Sample Preparation: Dissolve approximately 10-20 mg of **3-Ethoxy-2-methylpentane** in approximately 0.6 mL of CDCl₃ in a clean, dry vial.



- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H-NMR Acquisition:
 - Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).
 - Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the peaks and determine the chemical shifts and coupling constants.
- ¹³C-NMR Acquisition:
 - Acquire the proton-decoupled ¹³C-NMR spectrum.
 - A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
 - Process the FID as described for the ¹H-NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Ethoxy-2-methylpentane**.

Materials:

- 3-Ethoxy-2-methylpentane sample
- Volatile organic solvent (e.g., dichloromethane or hexane)[1]



- GC-MS instrument with a suitable capillary column (e.g., DB-5)[1]
- Autosampler vials[1]

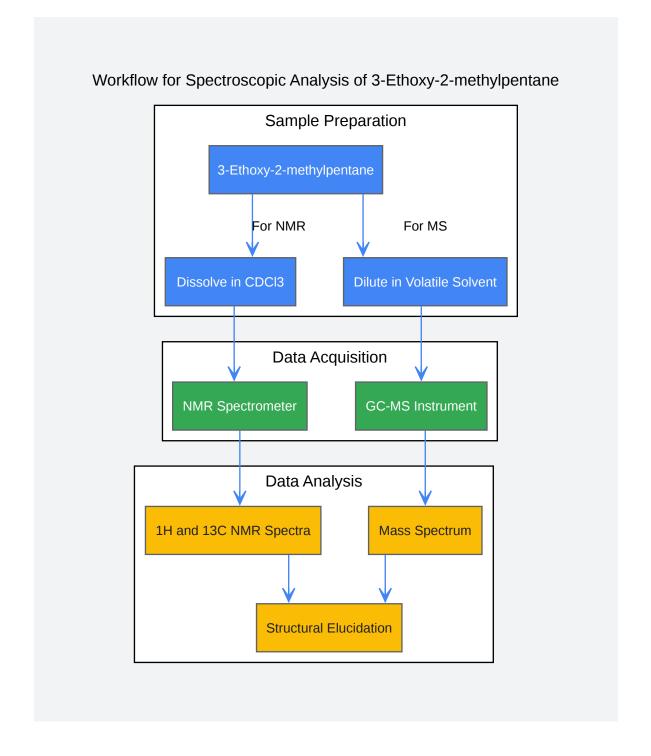
Procedure:

- Sample Preparation: Prepare a dilute solution of 3-Ethoxy-2-methylpentane (approximately 10 μg/mL) in a volatile organic solvent.[1]
- · Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Set the mass spectrometer to scan a mass range of, for example, m/z 40-200.
- Injection: Inject a 1 μL aliquot of the sample solution into the GC inlet.[1]
- Data Acquisition: The sample is vaporized and separated on the GC column. As the
 components elute from the column, they enter the mass spectrometer, where they are
 ionized and fragmented. The mass analyzer separates the ions based on their mass-tocharge ratio, and the detector records their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

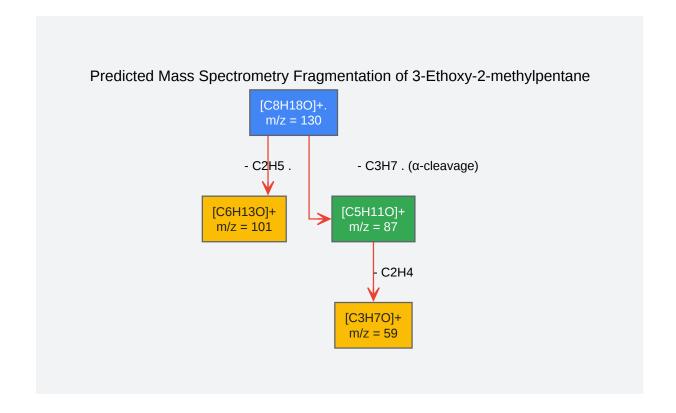




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Workflow for Spectroscopic Analysis





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Predicted Mass Spectrometry Fragmentation Pathway

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References

- 1. uoguelph.ca [uoguelph.ca]
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